An In-depth Technical Guide to the Synthesis and Characterization of Disodium 4-chlorophthalate
An In-depth Technical Guide to the Synthesis and Characterization of Disodium 4-chlorophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of disodium 4-chlorophthalate, a molecule of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway from phthalic anhydride, outlines precise experimental protocols, and presents expected analytical characterization data.
Synthesis of Disodium 4-chlorophthalate
The synthesis of disodium 4-chlorophthalate is a multi-step process that begins with the chlorination of phthalic anhydride to produce the monosodium salt of 4-chlorophthalic acid. This intermediate is then acidified to yield 4-chlorophthalic acid, which is subsequently neutralized with two equivalents of sodium hydroxide to afford the final product, disodium 4-chlorophthalate.
Synthesis Pathway
The overall synthetic scheme is illustrated below:
Experimental Protocol
Step 1: Synthesis of Monosodium 4-chlorophthalate
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In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser.
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Charge the flask with 550 g of deionized water and, with stirring, add 250 g of phthalic anhydride.
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Carefully add a solution of 110 g of sodium hydroxide in 340 g of water to the suspension.
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Introduce chlorine gas through the gas inlet tube at a controlled rate, maintaining the reaction temperature between 28-30°C.
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During the chlorination, maintain the pH of the reaction mixture at approximately 5.5 by the controlled addition of a dilute sodium hydroxide solution.
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After the reaction is complete (as determined by a suitable analytical method such as HPLC), the precipitated crude monosodium 4-chlorophthalate is collected by filtration.
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The crude product is then purified by recrystallization from hot water to yield the refined monosodium 4-chlorophthalate.
Step 2: Synthesis of 4-Chlorophthalic Acid
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To a suitable reaction vessel, add 150 g of 20% sulfuric acid.
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With stirring, add 46 g of the purified monosodium 4-chlorophthalate to the acid solution.
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Heat the mixture to 40°C and stir for 2 hours to ensure complete conversion to 4-chlorophthalic acid.
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Cool the solution to 10-15°C and add 130 ml of chlorobenzene to precipitate the product.
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Stir the mixture for at least 2 hours at this temperature to complete the crystallization.
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Collect the crystalline 4-chlorophthalic acid by suction filtration and wash with a small amount of cold water.
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Dry the product under vacuum. A typical yield for this step is around 90%.[1]
Step 3: Synthesis of Disodium 4-chlorophthalate
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Accurately weigh the dried 4-chlorophthalic acid and calculate the molar equivalent.
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In a separate beaker, prepare a solution containing two molar equivalents of sodium hydroxide in a minimal amount of deionized water.
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Slowly add the sodium hydroxide solution to a stirred suspension of 4-chlorophthalic acid in a suitable solvent (e.g., ethanol or water).
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Continue stirring until all the 4-chlorophthalic acid has dissolved, indicating the formation of the disodium salt.
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The disodium 4-chlorophthalate can be isolated by removal of the solvent under reduced pressure or by precipitation through the addition of a less polar solvent.
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Dry the final product under vacuum to a constant weight. The yield for this neutralization step is expected to be quantitative.
Physicochemical Properties
The key physicochemical properties of disodium 4-chlorophthalate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₃ClNa₂O₄ |
| Molecular Weight | 244.54 g/mol [2][3] |
| Appearance | White to off-white crystalline solid |
| CAS Number | 3325-09-5[2] |
Analytical Characterization
A comprehensive characterization of the synthesized disodium 4-chlorophthalate is crucial to confirm its identity and purity. The following are the recommended analytical techniques and the expected results.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
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¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterium oxide (D₂O). Record the spectrum on a 400 MHz or higher field NMR spectrometer.
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¹³C NMR: Dissolve approximately 20-50 mg of the sample in 0.6 mL of D₂O. Record the spectrum on a 100 MHz or higher field NMR spectrometer.
Expected Spectra:
The presence of the chloro substituent and the carboxylate groups will influence the chemical shifts of the aromatic protons and carbons. Based on the structure and data from analogous compounds, the following spectral features are predicted.
Table 1: Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | d | 1H | H-3 |
| ~ 7.6 | dd | 1H | H-5 |
| ~ 7.5 | d | 1H | H-6 |
Table 2: Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~ 175-180 | C=O |
| ~ 135-140 | C-Cl |
| ~ 130-135 | Aromatic CH |
| ~ 125-130 | Aromatic CH |
| ~ 120-125 | Aromatic CH |
| ~ 130-135 | Aromatic C |
| ~ 135-140 | Aromatic C |
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
Acquire the FTIR spectrum of the solid sample using either a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory. Scan over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
The IR spectrum will be characterized by the absence of a broad O-H stretch from the carboxylic acid and the presence of strong carboxylate stretches.
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| ~ 1600-1550 | Strong | Asymmetric COO⁻ stretch[1] |
| ~ 1450-1380 | Strong | Symmetric COO⁻ stretch[1] |
| ~ 1100-1000 | Medium | C-Cl stretch |
| ~ 850-750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Experimental Protocol:
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.
Expected Result:
The mass spectrum is expected to show a prominent peak corresponding to the dianion of 4-chlorophthalic acid.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Species |
| ~ 199 | [M - 2Na]²⁻ (as the dianion of the acid) |
| ~ 221 | [M - Na]⁻ (as the monoanion of the acid) |
